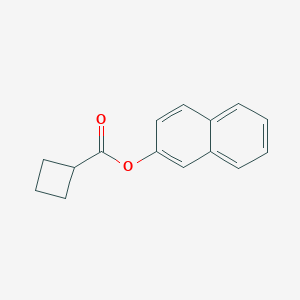
4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate, also known as Coumarin-7-fluorobenzoate, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate has been studied for its potential applications in various scientific research fields. One of the most widely studied applications is its use as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for the development of metal ion sensors. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. This compound has been shown to have high phototoxicity towards cancer cells when activated by light, making it a promising candidate for further research in this field.
Wirkmechanismus
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and iron. This complex formation results in a change in the fluorescence properties of the compound, allowing for the detection of the metal ion. In the case of photodynamic therapy, the mechanism of action involves the activation of the compound by light, which results in the production of reactive oxygen species that cause damage to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate have been studied in various in vitro and in vivo models. In general, this compound has been shown to be relatively non-toxic to cells and has low cytotoxicity. However, when activated by light, this compound has been shown to have high phototoxicity towards cancer cells, resulting in cell death. Additionally, the complex formation of this compound with metal ions such as copper and iron has been shown to have potential implications for the regulation of metal ion homeostasis in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate for laboratory experiments is its high selectivity and sensitivity towards metal ions such as copper and iron. This makes it a promising candidate for the development of metal ion sensors and for the study of metal ion homeostasis in cells. Additionally, its potential use as a photosensitizer in photodynamic therapy makes it a promising candidate for cancer research. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the study of 4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate. One potential direction is the further development of this compound as a fluorescent probe for the detection of metal ions. Another potential direction is the study of the complex formation of this compound with metal ions and its potential implications for metal ion homeostasis in cells. Additionally, further research is needed to fully understand the mechanism of action of this compound in photodynamic therapy and to optimize its use as a photosensitizer for cancer treatment. Finally, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of new applications and potential therapeutic uses.
Synthesemethoden
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate has been reported in various literature sources. One of the most common methods involves the reaction of 4-methylcoumarin-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-fluorobenzoic acid in the presence of a base such as triethylamine to form the final product, 4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoateluorobenzoate. Other methods involve the use of different reagents and conditions, such as phosphorus pentachloride or oxalyl chloride as the chlorinating agent and different bases such as pyridine or N,N-diisopropylethylamine.
Eigenschaften
Molekularformel |
C17H11FO4 |
|---|---|
Molekulargewicht |
298.26 g/mol |
IUPAC-Name |
(4-methyl-2-oxochromen-7-yl) 2-fluorobenzoate |
InChI |
InChI=1S/C17H11FO4/c1-10-8-16(19)22-15-9-11(6-7-12(10)15)21-17(20)13-4-2-3-5-14(13)18/h2-9H,1H3 |
InChI-Schlüssel |
PZKQUFNTPHREDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3F |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



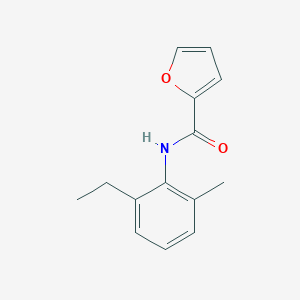

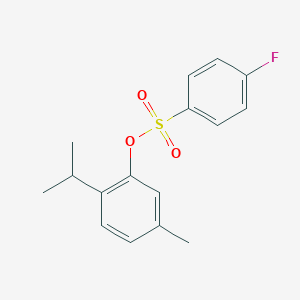
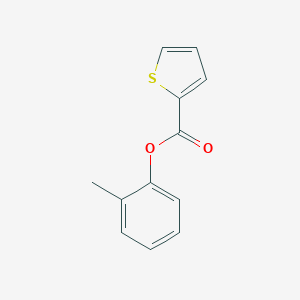
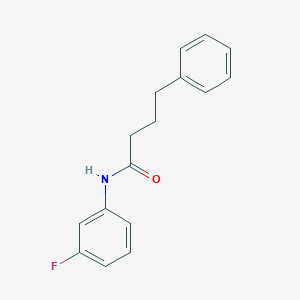
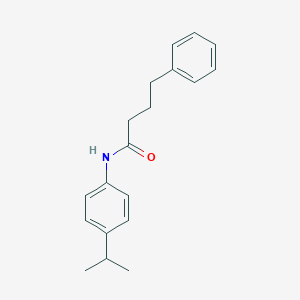
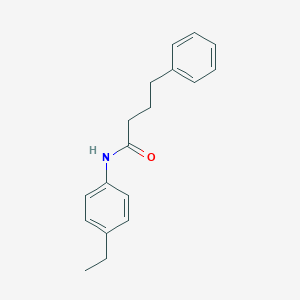



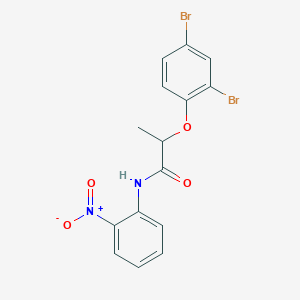
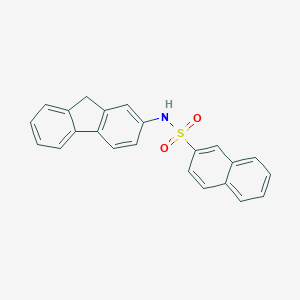
![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)
